N-Boc-hept-6-yn-1-amine
Description
N-Boc-hept-6-yn-1-amine (CAS: 1192373-48-0) is a tert-butoxycarbonyl (Boc)-protected primary amine featuring a seven-carbon chain with a terminal alkyne group at position 4. Its molecular formula is C₁₂H₂₁NO₂, with a molecular weight of 211.31 g/mol and a purity exceeding 95% . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under mild acidic conditions. This compound is valuable in organic synthesis, particularly in click chemistry and Sonogashira coupling reactions, where its terminal alkyne enables selective bond formation.
Properties
IUPAC Name |
tert-butyl N-hept-6-ynylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-6-7-8-9-10-13-11(14)15-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSWEPQENPIPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Conditions
The reaction is typically conducted in a biphasic solvent system, such as dioxane/water (2:1), to enhance reagent solubility and facilitate byproduct removal. A stoichiometric base, such as aqueous sodium hydroxide (NaOH), is added to deprotonate the amine and drive the reaction to completion. The following conditions are representative:
Procedure :
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Hept-6-yn-1-amine (1 equiv) is dissolved in dioxane/water.
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Boc₂O (1.1 equiv) is added dropwise at 0°C under vigorous stirring.
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The mixture is warmed to room temperature and stirred until completion (TLC monitoring).
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The reaction is quenched with 10% H₂SO₄ (pH ~2.5), and the product is extracted with ethyl acetate.
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The organic layer is dried (Na₂SO₄) and concentrated to yield the crude product, which is purified via recrystallization or column chromatography.
Microwave-Assisted Optimization
Recent advancements have introduced microwave irradiation to accelerate the reaction. Under microwave conditions (100°C, 300 W), the protection step completes within 30 minutes, significantly reducing reaction time while maintaining yields >75%. This method is particularly advantageous for high-throughput synthesis.
Alternative Protection Strategies
While Boc₂O is the reagent of choice, alternative methods have been explored for specific industrial or scalability requirements.
Boc Protection via Mixed Carbonate Intermediates
In cases where Boc₂O availability is limited, tert-butyl chloroformate (Boc-Cl) may be used. However, this reagent requires stringent moisture-free conditions and generates HCl as a byproduct, necessitating careful pH control. The reaction proceeds as follows:
Conditions :
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Solvent: Dichloromethane (DCM)
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Base: Triethylamine (2.0 equiv)
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Temperature: −10°C → 0°C (gradual warming)
Industrial-Scale Production
Large-Batch Synthesis
For industrial applications (>50 mmol scale), the Boc₂O method has been adapted to minimize solvent use and improve efficiency:
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Solvent-Free Protocol :
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Continuous Flow Systems :
Purification and Quality Control
Industrial batches are typically purified via distillation (bp 120–125°C at 0.1 mmHg) or crystallization from diethyl ether/hexane. Purity is assessed using:
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HPLC : Phenomenex C18 column, 70:30 hexane/IPA
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NMR : Characteristic peaks at δ 1.44 (Boc tert-butyl), 2.15 (alkyne proton), 3.25 (N–CH₂)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Boc₂O (standard) | High yield, mild conditions | Requires aqueous workup | Lab-scale synthesis |
| Microwave-assisted | Rapid reaction time | Specialized equipment needed | High-throughput screening |
| Solvent-Free | Scalable, eco-friendly | Exothermic; temperature control | Industrial production |
| Boc-Cl | Avoids Boc₂O scarcity | Lower yield, harsh conditions | Emergency synthesis |
Challenges and Solutions
Alkyne Stability Under Basic Conditions
The terminal alkyne in hept-6-yn-1-amine is susceptible to base-induced decomposition. To mitigate this:
Byproduct Formation
Trace impurities from overprotection (di-Boc derivatives) are removed via:
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
N-Boc-hept-6-yn-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is retained, and the alkyne moiety can be functionalized.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation Reactions: The alkyne moiety can be oxidized to form various products, such as ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Major Products
Substitution Reactions: Functionalized derivatives of this compound.
Deprotection Reactions: Hept-6-yn-1-amine.
Oxidation Reactions: Ketones or carboxylic acids derived from the oxidation of the alkyne moiety.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-Boc-hept-6-yn-1-amine serves as an important intermediate in the synthesis of complex organic molecules. Its unique alkyne structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and natural products. The Boc (tert-butyloxycarbonyl) protecting group enhances the stability of the amine, facilitating various synthetic transformations while preventing side reactions .
Synthetic Routes
The synthesis typically involves the protection of hept-6-yn-1-amine using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is carried out in solvents like anhydrous ethanol or tetrahydrofuran (THF) at moderate temperatures (40-45°C) for several hours.
Biological Applications
Preparation of Bioactive Molecules
In biological research, this compound is utilized to prepare bioactive compounds, including enzyme inhibitors and receptor ligands. Its derivatives have been explored for potential therapeutic properties, such as anticancer and antimicrobial activities. The compound's reactivity allows it to participate in the formation of covalent bonds with biological macromolecules, enhancing its utility in drug design .
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the compound can lead to enhanced potency against specific cancer cell lines, demonstrating its potential as a scaffold for developing new anticancer agents .
Material Science
Building Block for Fine Chemicals
In industrial applications, this compound is used as a building block for the production of fine chemicals and materials. Its alkyne functionality makes it suitable for various polymerization reactions and the synthesis of advanced materials with tailored properties .
Mechanism of Action
The mechanism of action of N-Boc-hept-6-yn-1-amine primarily involves its role as a protected amine. The Boc group provides stability to the amine, preventing unwanted side reactions during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways or interacting with biological macromolecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Compounds for Comparison
Three structurally related compounds are analyzed:
N-Boc-hept-6-yn-1-amine (CAS: 1192373-48-0)
N-Boc-6-azidohexan-1-amine (CAS: 129392-87-6)
(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine (CAS: 78628-81-6)
Data Table: Structural and Physicochemical Properties
Structural and Reactivity Comparisons
Functional Group Diversity
- This compound: The terminal alkyne group enables participation in Sonogashira cross-couplings and Cu-mediated cycloadditions .
- N-Boc-6-azidohexan-1-amine : The azide group facilitates Cu-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Its six-carbon chain (vs. seven in this compound) may influence solubility and reaction kinetics .
- The tertiary amine and branched structure may enhance lipophilicity .
Molecular Weight and Complexity
- This compound has the lowest molecular weight (211.31 g/mol), favoring applications requiring small, reactive intermediates.
Biological Activity
N-Boc-hept-6-yn-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a heptyne backbone with a Boc (tert-butyloxycarbonyl) protecting group on the amine. The synthesis of this compound typically involves the reaction of heptyne derivatives with amines under controlled conditions to ensure high yields and purity.
Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Alkyne Formation | Dehydrohalogenation | 70% |
| 2 | Amine Protection | Boc anhydride | 85% |
| 3 | Final Purification | Chromatography | 90% |
This synthetic route has been optimized to minimize by-products and maximize the yield of this compound.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Its efficacy appears to be linked to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival.
Case Study: In Vitro Anticancer Activity
In a study assessing the anticancer properties of this compound, the compound was tested against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Inhibition of cell cycle progression |
These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle inhibition.
Antimicrobial Activity
Additionally, this compound has been evaluated for its antimicrobial properties. Preliminary studies have demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Antimicrobial Efficacy
The compound was tested against standard bacterial strains, including Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight the compound's potential utility in developing new antimicrobial therapies.
The biological activity of this compound is believed to stem from its ability to form covalent bonds with target proteins, leading to modulation of their function. This mechanism is particularly relevant in its anticancer activity, where it may disrupt key signaling pathways involved in cell survival.
Proposed Mechanisms
- Caspase Activation : Induction of apoptotic pathways through activation of caspases.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), leading to cell cycle inhibition.
- Protein Interaction : Covalent modification of cysteine residues in target proteins, altering their activity.
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare N-Boc-hept-6-yn-1-amine, and which analytical techniques are critical for confirming its purity and structural integrity?
- Methodological Answer : The synthesis typically involves Boc-protection of hept-6-yn-1-amine using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA). Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify Boc-group integration and alkyne proton absence.
- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~2100 cm (alkyne C≡C stretch).
- Mass Spectrometry : HRMS to confirm molecular ion ([M+H]) and fragmentation patterns.
- Chromatography : HPLC or TLC to assess purity (>95% by area normalization).
References to spectroscopic standards and synthetic protocols should be cross-checked using PubChem or primary literature .
Q. What are the primary stability concerns for this compound during storage, and how can decomposition be mitigated?
- Methodological Answer : The compound is sensitive to moisture (Boc-group hydrolysis) and light-induced alkyne oxidation. Recommendations:
- Store under inert gas (argon) at -20°C in amber vials.
- Use molecular sieves in storage containers to absorb moisture.
- Monitor stability via periodic NMR or TLC over 6-month intervals.
Safety protocols from chemical handling guidelines (e.g., ChemScene LLC) emphasize inert conditions for amine derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound in multi-step protocols while minimizing premature alkyne deprotection?
- Methodological Answer : Apply Design of Experiments (DOE) to variables:
- Temperature : Lower reaction temperatures (0–5°C) reduce alkyne side reactions.
- Catalyst Loading : Optimize DMAP concentration (0.1–1.0 equiv.) to balance Boc-protection rate vs. cost.
- Solvent Choice : Use anhydrous DCM or THF to suppress hydrolysis.
- In-line Monitoring : Employ ReactIR or HPLC to track reaction progress and intermediate stability.
Systematic investigation aligns with NRC Framework practices for experimental design .
Q. What computational strategies predict the reactivity of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry?
- Methodological Answer :
- DFT Calculations : Model transition states for alkyne-copper coordination energy barriers.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics.
- SAR Studies : Compare with analogs (e.g., shorter alkynes) to assess steric/electronic impacts.
IB Chemistry guidelines stress critical evaluation of computational models for mechanistic insights .
Q. How should conflicting spectroscopic data from independent studies on this compound be resolved?
- Methodological Answer :
- Cross-Validation : Replicate experiments using identical conditions (solvent, concentration, temperature).
- Alternative Techniques : Use H-N HMBC NMR to resolve amine group ambiguities.
- Collaborative Analysis : Share raw data (e.g., FID files) via open-access platforms for peer validation.
IB criteria emphasize addressing data limitations and systematic errors .
Methodological & Literature Review Questions
Q. What frameworks guide the design of kinetic studies investigating Boc-deprotection in this compound under acidic conditions?
- Methodological Answer :
- Variable Isolation : Fix TFA concentration while varying temperature (Arrhenius plot for activation energy).
- Quenching Methods : Rapid neutralization (e.g., NaHCO) to halt deprotection at timed intervals.
- Analytical Workflow : Use inline pH monitoring and LC-MS to quantify deprotected amine.
NSTA standards highlight systematic variable control and replicable procedures .
Q. What strategies ensure comprehensive literature surveys on this compound derivatives for drug-discovery applications?
- Methodological Answer :
- Database Searches : Use SciFinder, Reaxys, and PubMed with keywords (e.g., "Boc-protected alkynyl amines," "click chemistry intermediates").
- Source Evaluation : Prioritize peer-reviewed journals over patents; validate via citation metrics.
- Gap Analysis : Identify understudied areas (e.g., in vivo stability or toxicity profiles).
NIST guidelines stress assessing source credibility and bias .
Data Analysis & Contradiction Management
Q. How can researchers statistically validate reproducibility issues in reported synthetic yields of this compound?
- Methodological Answer :
- Meta-Analysis : Pool yield data from ≥5 studies; apply ANOVA to identify outlier conditions.
- Error Propagation : Calculate combined uncertainties (e.g., balance precision, solvent purity).
- Sensitivity Testing : Re-run reactions with controlled variables (e.g., distilled solvents, fresh reagents).
IB criteria mandate transparency in data processing and uncertainty quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
